Cas no 251912-77-3 (3-Carbamoyl-1,2-oxazole-5-carboxylic Acid)

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid is a heterocyclic compound featuring both carbamoyl and carboxylic acid functional groups on an oxazole core. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of reactive sites allows for further derivatization, enabling the construction of complex molecules. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial applications. The compound’s well-defined chemical properties facilitate precise modifications, making it valuable for medicinal chemistry and material science. Its high purity and consistent performance ensure reliability in experimental and production settings.
3-Carbamoyl-1,2-oxazole-5-carboxylic Acid structure
251912-77-3 structure
Product Name:3-Carbamoyl-1,2-oxazole-5-carboxylic Acid
CAS No:251912-77-3
MF:C5H4N2O4
MW:156.096261024475
CID:246443
PubChem ID:45084440
Update Time:2025-08-04

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolecarboxylicacid,3-(aminocarbonyl)-(9CI)
    • 3-carbamoyl-1,2-oxazole-5-carboxylic acid
    • 5-Isoxazolecarboxylicacid, 3-(aminocarbonyl)-
    • DTXSID70665605
    • 251912-77-3
    • 5-Isoxazolecarboxylic acid, 3-(aminocarbonyl)-
    • 3-Carbamoylisoxazole-5-carboxylicacid
    • EN300-127156
    • BKA91277
    • 3-Carbamoylisoxazole-5-carboxylic acid
    • AKOS026729463
    • 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid
    • Inchi: 1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10)
    • InChI Key: NECCPWTUSABFRC-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=CC(C(N)=O)=N1

Computed Properties

  • Exact Mass: 156.01712
  • Monoisotopic Mass: 156.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106A^2
  • XLogP3: -0.6

Experimental Properties

  • PSA: 106.42

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid Security Information

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3-Carbamoyl-1,2-oxazole-5-carboxylic Acid Related Literature

Additional information on 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid

Professional Introduction to 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid (CAS No. 251912-77-3)

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 251912-77-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the oxazole derivative class, which is well-documented for its role in various pharmacological applications. The presence of both carbamoyl and carboxylic acid functional groups in its molecular structure endows it with diverse chemical reactivity, making it a valuable scaffold for drug discovery and development.

The structural motif of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid consists of a five-membered oxazole ring fused with an amide-like moiety at the 3-position and a carboxylic acid group at the 5-position. This specific arrangement of functional groups has been shown to influence its interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. The oxazole ring itself is known for its stability and ability to participate in hydrogen bonding, which is critical for binding affinity in drug design.

In recent years, there has been a surge in research focused on oxazole derivatives as potential therapeutic agents. Studies have highlighted the significance of the oxazole core in modulating biological processes, including inflammation, pain perception, and neurodegenerative disorders. The incorporation of additional functional groups, such as the carbamoyl and carboxylic acid moieties in 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid, further expands its pharmacological potential by allowing for selective interactions with biological macromolecules.

One of the most compelling aspects of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with enhanced efficacy and reduced toxicity compared to existing therapies. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties, with some demonstrating comparable or superior activity to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) while exhibiting a more favorable pharmacokinetic profile.

The synthesis of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired oxazole framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for modifications at specific positions within the molecule to tailor its biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid with target proteins. These studies have revealed that the compound can effectively engage with key residues in enzyme active sites through hydrogen bonding networks and hydrophobic interactions. Such insights have guided the optimization of lead compounds toward improved binding affinities and selectivity.

The pharmacokinetic properties of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid are another critical area of investigation. In preclinical studies, this compound has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. Its moderate solubility in water and lipids suggests potential for formulation into various dosage forms suitable for different therapeutic indications.

Recent advances in biocatalysis have also opened new avenues for the production of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid derivatives using enzymatic methods. Enzymes such as cytochrome P450 monooxygenases and amidases can catalyze specific transformations on the heterocyclic core under mild conditions, minimizing side reactions and improving overall yields. This approach aligns with green chemistry principles by reducing reliance on harsh reagents and energy-intensive processes.

The role of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid in addressing unmet medical needs continues to evolve as new research emerges. Ongoing clinical trials are evaluating its efficacy in treating conditions such as chronic pain syndromes and neuroinflammatory diseases. Preliminary results have shown promising signs that warrant further investigation into its therapeutic potential.

In conclusion,3-Carbamoyl-1,2-oxazole-5-carboxylic Acid (CAS No. 251912-77-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its development as a lead compound or intermediate in drug synthesis underscores its importance in modern medicinal biology. As research progresses,this compound will likely continue to play a pivotal role in discovering novel therapeutics that address complex diseases worldwide.

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